3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE is a synthetic organic compound characterized by its complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE typically involves multiple steps. One common method includes the reaction of 3-methylbutanamide with 2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Wirkmechanismus
The mechanism of action of 3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-(4-chloro-phenoxy)ethyl)butanamide
- 3-methyl-N-(2,2,2-trichloro-1-(4-chloro-benzenesulfonyl)ethyl)butanamide
- 3-methyl-N-(2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)ethyl)butanamide
Eigenschaften
Molekularformel |
C17H17Cl4NO2 |
---|---|
Molekulargewicht |
409.1g/mol |
IUPAC-Name |
3-methyl-N-[2,2,2-trichloro-1-(4-chloronaphthalen-1-yl)oxyethyl]butanamide |
InChI |
InChI=1S/C17H17Cl4NO2/c1-10(2)9-15(23)22-16(17(19,20)21)24-14-8-7-13(18)11-5-3-4-6-12(11)14/h3-8,10,16H,9H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
CDENYTBHQWYKES-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C2=CC=CC=C21)Cl |
Kanonische SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.